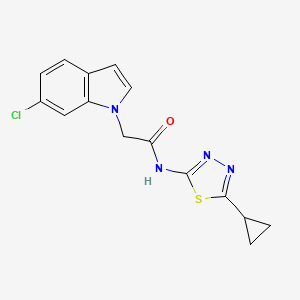
2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indole family and has a unique structure that makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug discovery and development. However, its complex synthesis method and moderate yield can be a limitation for lab experiments.
Future Directions
There are several future directions for the research on 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic effects. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex process that involves several steps. The most commonly used method is the reaction of 6-chloroindole with cyclopropyl isothiocyanate, followed by the reaction with ethyl chloroacetate and then the final reaction with ammonia. The yield of this process is typically moderate, and several modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
The potential therapeutic applications of 2-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide have been extensively studied in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-11-4-3-9-5-6-20(12(9)7-11)8-13(21)17-15-19-18-14(22-15)10-1-2-10/h3-7,10H,1-2,8H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSEOUFENADHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6027251.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6027252.png)
![N-({1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6027256.png)
![6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol](/img/structure/B6027257.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-benzimidazole](/img/structure/B6027268.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B6027281.png)
![2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6027287.png)
![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![3-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6027296.png)

![5-(2,5-dichlorophenyl)-N-{4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B6027307.png)
![7-(2-chlorobenzyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027310.png)
![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)